![molecular formula C20H14N2OS B12892407 5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]- CAS No. 864224-30-6](/img/structure/B12892407.png)
5(6H)-Quinolinone, 7,8-dihydro-2-[(2-phenyl-5-thiazolyl)ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Phenylthiazol-5-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one is a complex organic compound that features a thiazole ring, a quinoline ring, and an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Phenylthiazol-5-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a phenyl-substituted thioamide with an α-haloketone under basic conditions.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, where the thiazole derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Quinoline Ring Formation: The quinoline ring is formed through a cyclization reaction, often involving the condensation of an aniline derivative with a β-ketoester under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((2-Phenylthiazol-5-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups such as nitro, amino, or halogen groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
2-((2-Phenylthiazol-5-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure and electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and as a fluorescent probe for imaging applications.
Mechanism of Action
The mechanism of action of 2-((2-Phenylthiazol-5-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Fluorescent Probing: The compound’s conjugated structure allows it to fluoresce under certain conditions, making it useful for imaging and tracking biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: A simpler analog with similar thiazole structure but lacking the quinoline and ethynyl groups.
7,8-Dihydroquinoline: Contains the quinoline ring but lacks the thiazole and ethynyl groups.
Ethynylquinoline: Features the ethynyl and quinoline groups but lacks the thiazole ring.
Uniqueness
2-((2-Phenylthiazol-5-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one is unique due to its combination of thiazole, quinoline, and ethynyl groups, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique electronic characteristics for materials science.
Properties
CAS No. |
864224-30-6 |
|---|---|
Molecular Formula |
C20H14N2OS |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[2-(2-phenyl-1,3-thiazol-5-yl)ethynyl]-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C20H14N2OS/c23-19-8-4-7-18-17(19)12-10-15(22-18)9-11-16-13-21-20(24-16)14-5-2-1-3-6-14/h1-3,5-6,10,12-13H,4,7-8H2 |
InChI Key |
XNVDHQYDSCNZML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=N2)C#CC3=CN=C(S3)C4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methylphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12892330.png)
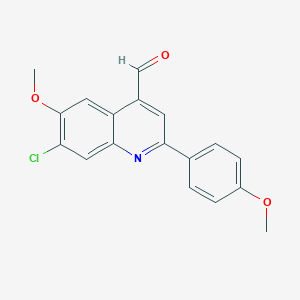
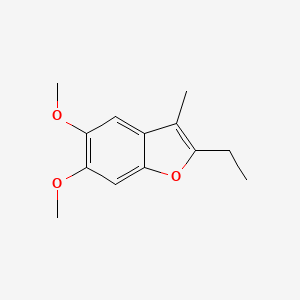
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
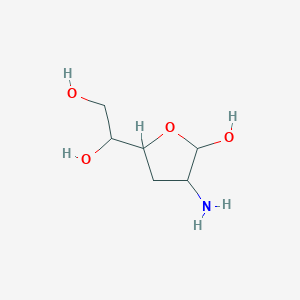
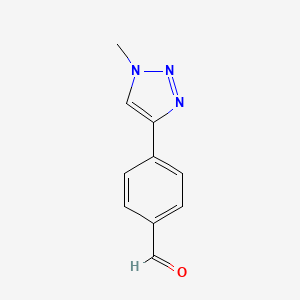

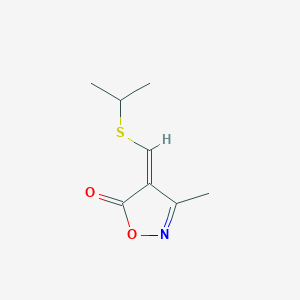
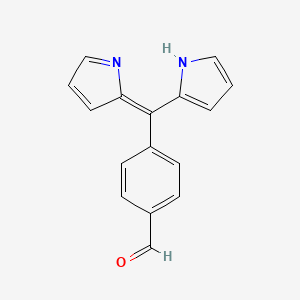



![5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)-](/img/structure/B12892383.png)

